molecular formula C9H14O3 B14458733 Octahydro-1H-5,8-epoxy-2-benzopyran-3-ol CAS No. 74868-25-0

Octahydro-1H-5,8-epoxy-2-benzopyran-3-ol

Cat. No.: B14458733
CAS No.: 74868-25-0
M. Wt: 170.21 g/mol
InChI Key: QHTLROWUHMIFHR-UHFFFAOYSA-N
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Description

Octahydro-1H-5,8-epoxy-2-benzopyran-3-ol: is a polycyclic organic compound that features a benzopyran ring fused with an epoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-1H-5,8-epoxy-2-benzopyran-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of an epoxy monomer, which undergoes cyclization in the presence of a catalyst to form the desired benzopyran structure . The reaction conditions often include specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-5,8-epoxy-2-benzopyran-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the epoxy group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Octahydro-1H-5,8-epoxy-2-benzopyran-3-ol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Octahydro-1H-5,8-epoxy-2-benzopyran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, altering their function and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octahydro-1H-5,8-epoxy-2-benzopyran-3-ol is unique due to its epoxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

74868-25-0

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

4,11-dioxatricyclo[6.2.1.02,7]undecan-5-ol

InChI

InChI=1S/C9H14O3/c10-9-3-5-6(4-11-9)8-2-1-7(5)12-8/h5-10H,1-4H2

InChI Key

QHTLROWUHMIFHR-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3COC(CC3C1O2)O

Origin of Product

United States

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